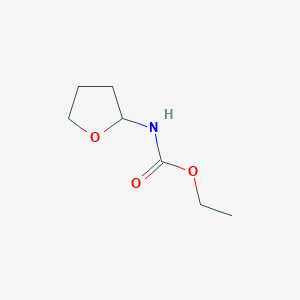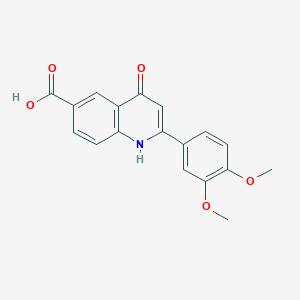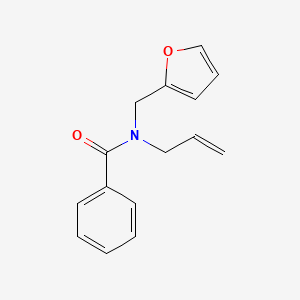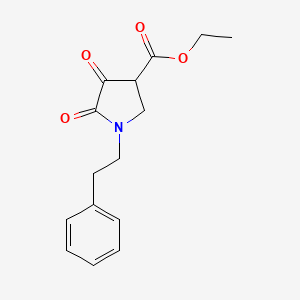
2-((4-(benzyloxy)phenyl)amino)-N-(isoquinolin-6-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-(benzyloxy)phenyl)amino)-N-(isoquinolin-6-yl)acetamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzyloxy group attached to a phenyl ring, which is further connected to an amino group and an isoquinolinyl acetamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(benzyloxy)phenyl)amino)-N-(isoquinolin-6-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzyloxyphenyl intermediate: This step involves the reaction of 4-aminophenol with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)aniline.
Coupling with isoquinoline derivative: The 4-(benzyloxy)aniline is then coupled with isoquinolin-6-yl acetic acid or its derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as N,N-diisopropylethylamine (DIPEA) to form the desired acetamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
2-((4-(benzyloxy)phenyl)amino)-N-(isoquinolin-6-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas (H₂) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br₂) or chloromethane (CH₃Cl) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated aromatic compounds.
Aplicaciones Científicas De Investigación
2-((4-(benzyloxy)phenyl)amino)-N-(isoquinolin-6-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((4-methoxyphenyl)amino)-N-(isoquinolin-6-yl)acetamide
- 2-((4-ethoxyphenyl)amino)-N-(isoquinolin-6-yl)acetamide
- 2-((4-(benzyloxy)phenyl)amino)-N-(quinolin-6-yl)acetamide
Uniqueness
2-((4-(benzyloxy)phenyl)amino)-N-(isoquinolin-6-yl)acetamide is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. The isoquinolinyl acetamide moiety also contributes to its distinct properties compared to other similar compounds.
Propiedades
| 920513-45-7 | |
Fórmula molecular |
C24H21N3O2 |
Peso molecular |
383.4 g/mol |
Nombre IUPAC |
N-isoquinolin-6-yl-2-(4-phenylmethoxyanilino)acetamide |
InChI |
InChI=1S/C24H21N3O2/c28-24(27-22-7-6-20-15-25-13-12-19(20)14-22)16-26-21-8-10-23(11-9-21)29-17-18-4-2-1-3-5-18/h1-15,26H,16-17H2,(H,27,28) |
Clave InChI |
MLPKGYCAIGWFBL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NCC(=O)NC3=CC4=C(C=C3)C=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2,2'-Biquinolin]-4-amine, N-phenyl-](/img/structure/B12903313.png)




![Isoxazole, 4,5-dihydro-3-(4-methoxyphenyl)-5-[(phenylseleno)methyl]-](/img/structure/B12903358.png)

![3-Methyl-7-(4-nitrophenyl)[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B12903373.png)
![2-[(2-Bromophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12903383.png)



